

Spectroscopic Characterization of 5-Methyl-2-propoxypyhenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Methyl-2-propoxypyhenylboronic acid

Cat. No.: B1351010

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Abstract

This technical guide provides a detailed overview of the expected spectroscopic characteristics of **5-Methyl-2-propoxypyhenylboronic acid** (CAS No: 480438-70-8). Phenylboronic acids are a critical class of reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, and are also explored for their applications in medicinal chemistry and sensor technology[1]. A thorough understanding of their spectroscopic properties is paramount for quality control, reaction monitoring, and structural confirmation. While experimental spectra for **5-Methyl-2-propoxypyhenylboronic acid** are not readily available in the public domain, this guide synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing comparisons with analogous structures. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the analytical chemistry of this compound.

Introduction to 5-Methyl-2-propoxypyhenylboronic Acid

5-Methyl-2-propoxypyhenylboronic acid is a substituted phenylboronic acid with the molecular formula $C_{10}H_{15}BO_3$ and a molecular weight of 194.04 g/mol [2][3]. Its structure features a phenyl ring substituted with a boronic acid group, a methyl group, and a propoxy group. These substituents influence the electronic and steric properties of the molecule, which

in turn affect its reactivity and spectroscopic signature. The boronic acid moiety is a Lewis acid, capable of reversibly binding with diols, a property exploited in the design of sensors and drug delivery systems[1]. The purity and structural integrity of this reagent are crucial for its successful application, necessitating reliable methods of characterization.

Chemical Structure:

Caption: 2D Structure of **5-Methyl-2-propoxyphenylboronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ^1H and ^{13}C NMR spectra of **5-Methyl-2-propoxyphenylboronic acid**.

Predicted ^1H NMR Spectrum

The predicted ^1H NMR spectrum would be complex due to the substituted aromatic ring. The chemical shifts are influenced by the electron-donating propoxy group and the electron-withdrawing boronic acid group.

Table 1: Predicted ^1H NMR Data for **5-Methyl-2-propoxyphenylboronic acid**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
B(OH)_2	4.5 - 6.0	br s	2H
Ar-H	7.0 - 7.8	m	3H
O-CH_2	~4.0	t	2H
$-\text{CH}_2-$	~1.8	sextet	2H
Ar- CH_3	~2.3	s	3H
$-\text{CH}_3$	~1.0	t	3H

- B(OH)_2 : The protons of the boronic acid hydroxyl groups are expected to appear as a broad singlet. The chemical shift can be highly variable and is dependent on concentration, solvent,

and temperature due to hydrogen bonding.

- Ar-H: The three aromatic protons will likely appear as a complex multiplet in the range of 7.0-7.8 ppm. The exact splitting pattern will depend on the coupling constants between them.
- O-CH₂: The methylene protons adjacent to the oxygen of the propoxy group are expected to be a triplet due to coupling with the adjacent methylene group.
- -CH₂-: The central methylene protons of the propoxy group will likely appear as a sextet, being coupled to both the O-CH₂ and the terminal methyl group.
- Ar-CH₃: The methyl group attached to the aromatic ring will be a singlet.
- -CH₃: The terminal methyl protons of the propoxy group will appear as a triplet, coupled to the adjacent methylene group.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for **5-Methyl-2-propoxyphenylboronic acid**

Carbon	Predicted Chemical Shift (δ , ppm)
C-B	~130 (broad)
C-O	~160
Ar-C	115 - 140
O-CH ₂	~70
-CH ₂ -	~23
Ar-CH ₃	~20
-CH ₃	~10

The carbon atom attached to the boron (C-B) often shows a broad signal due to quadrupolar relaxation of the boron nucleus. The other aromatic carbon signals will have distinct chemical

shifts based on their substitution pattern.

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Methyl-2-propoxyphenylboronic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent can affect the chemical shifts, particularly of the $\text{B}(\text{OH})_2$ protons.
- Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Set the spectral width to cover the range of 0-12 ppm.
 - Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
 - Apply a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover the range of 0-200 ppm.
 - Use a proton-decoupled pulse sequence.
 - A higher number of scans will be required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for **5-Methyl-2-propoxyphenylboronic acid**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H stretch (boronic acid)	3200 - 3600	Strong, broad
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (aliphatic)	2850 - 3000	Medium-Strong
C=C stretch (aromatic)	1580 - 1620	Medium
B-O stretch	1310 - 1380	Strong
C-O stretch (ether)	1200 - 1280	Strong

The broad O-H stretching band is a characteristic feature of boronic acids due to intermolecular hydrogen bonding. The strong B-O stretching absorption is also a key diagnostic peak.

Experimental Protocol for IR Spectroscopy

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Record the sample spectrum over the range of 4000-400 cm⁻¹.
 - Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum:

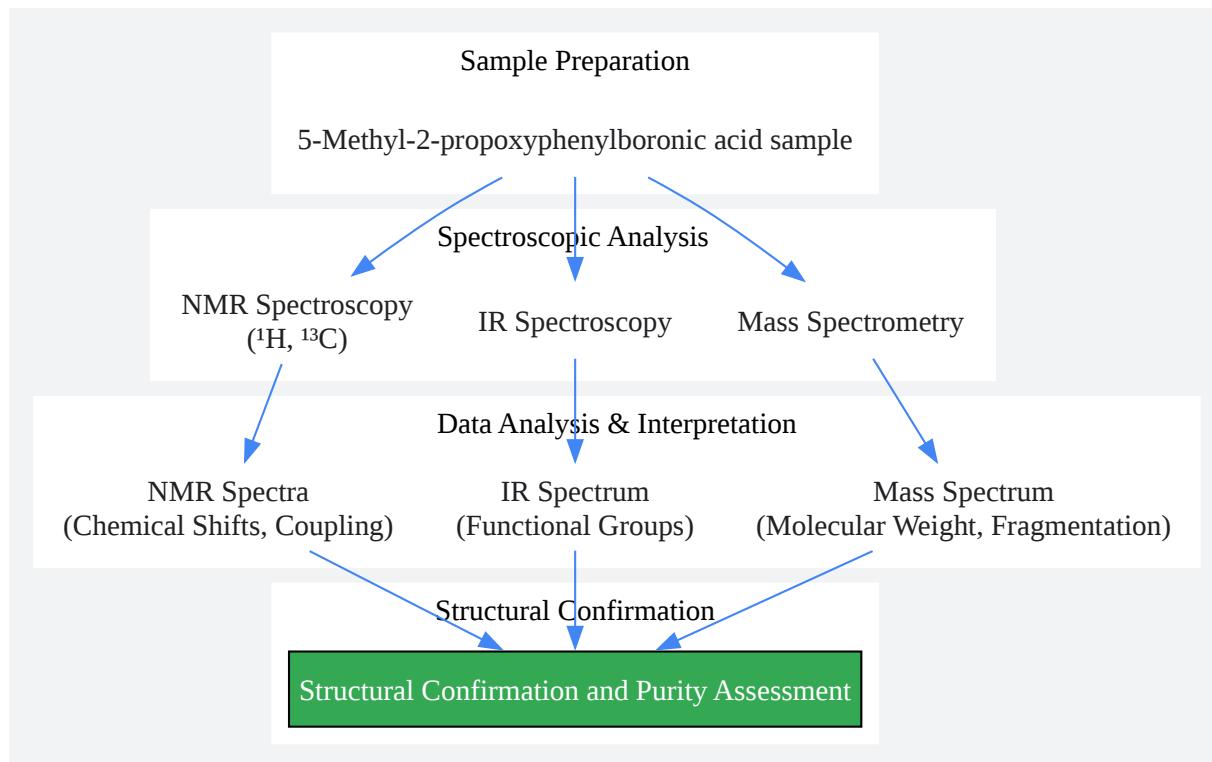
- Molecular Ion (M^+): The molecular ion peak is expected at $m/z = 194$. The presence of boron will give a characteristic isotopic pattern, with the ^{10}B isotope being about 20% of the abundance of the ^{11}B isotope. Therefore, a smaller peak at $m/z = 193$ would be expected.
- Key Fragmentation Patterns:
 - Loss of H_2O ($m/z = 176$) and a second H_2O ($m/z = 158$) from the boronic acid moiety to form the boroxine.
 - Loss of the propoxy group ($-\text{OCH}_2\text{CH}_2\text{CH}_3$, $m/z = 135$).
 - Loss of the propyl group ($-\text{CH}_2\text{CH}_2\text{CH}_3$, $m/z = 151$).
 - Further fragmentation of the aromatic ring.

Experimental Protocol for Mass Spectrometry

- Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile solid, a direct insertion probe with a suitable ionization technique is appropriate.
- Ionization Technique: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for this type of molecule. Electron Ionization (EI) can also be used, but may lead to more extensive fragmentation.
- Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
- Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a phenylboronic acid derivative like **5-Methyl-2-propoxyphenylboronic acid**.



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